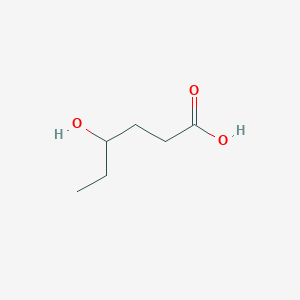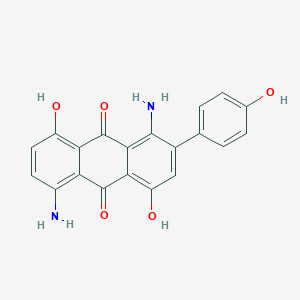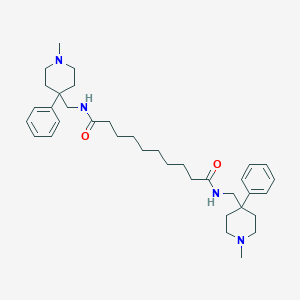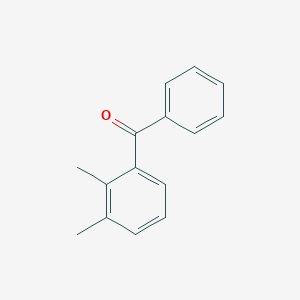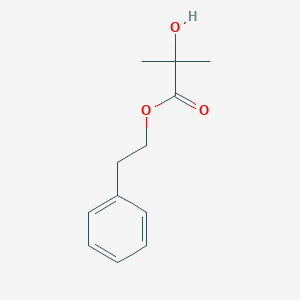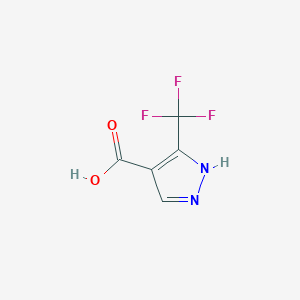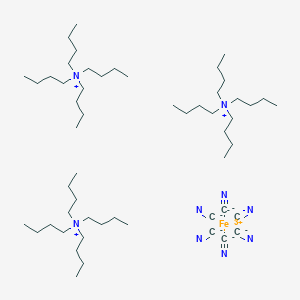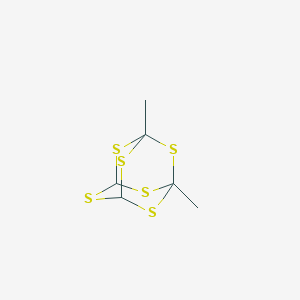
2,4,6,8,9,10-Hexathiaadamantane, 1,3-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,6,8,9,10-Hexathiaadamantane, 1,3-dimethyl- is a sulfur-containing compound that has been of interest to researchers due to its unique structural properties and potential applications in various fields.
Mécanisme D'action
The mechanism of action of 2,4,6,8,9,10-Hexathiaadamantane, 1,3-dimethyl- is not fully understood. However, it has been proposed that it may exert its anti-cancer effects by inducing cell cycle arrest and apoptosis in cancer cells. It has also been suggested that it may act as a drug delivery vehicle by forming stable complexes with drugs and targeting them to specific tissues or cells.
Effets Biochimiques Et Physiologiques
Studies have shown that 2,4,6,8,9,10-Hexathiaadamantane, 1,3-dimethyl- exhibits low toxicity and has no significant adverse effects on biochemical and physiological parameters in animals. However, further studies are needed to fully understand its pharmacokinetics and toxicity profile.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2,4,6,8,9,10-Hexathiaadamantane, 1,3-dimethyl- in lab experiments is its unique structural properties, which may lead to the development of novel materials and catalysts. However, its limited availability and high cost may pose a limitation for some researchers.
Orientations Futures
There are several future directions for research on 2,4,6,8,9,10-Hexathiaadamantane, 1,3-dimethyl-. One direction is the development of new synthetic methods to improve its availability and reduce its cost. Another direction is the investigation of its potential as a drug delivery vehicle for targeted drug delivery. Additionally, further research is needed to fully understand its mechanism of action and potential applications in materials science and catalysis.
Méthodes De Synthèse
The synthesis method of 2,4,6,8,9,10-Hexathiaadamantane, 1,3-dimethyl- involves the reaction of 1,3-dimethyladamantane with sulfur dichloride in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction results in the replacement of two carbon atoms in the adamantane ring with sulfur atoms, forming a hexathiaadamantane ring.
Applications De Recherche Scientifique
2,4,6,8,9,10-Hexathiaadamantane, 1,3-dimethyl- has been studied for its potential applications in various fields, including materials science, catalysis, and biomedical research. In materials science, it has been used as a building block for the synthesis of novel polymers and materials with unique properties. In catalysis, it has been investigated as a potential catalyst for various chemical reactions. In biomedical research, it has been studied for its potential as an anti-cancer agent and as a drug delivery vehicle.
Propriétés
Numéro CAS |
13787-68-3 |
|---|---|
Nom du produit |
2,4,6,8,9,10-Hexathiaadamantane, 1,3-dimethyl- |
Formule moléculaire |
C6H8S6 |
Poids moléculaire |
272.5 g/mol |
Nom IUPAC |
1,3-dimethyl-2,4,6,8,9,10-hexathiatricyclo[3.3.1.13,7]decane |
InChI |
InChI=1S/C6H8S6/c1-5-8-3-7-4(9-5)11-6(2,10-3)12-5/h3-4H,1-2H3 |
Clé InChI |
HQCDAGRCFVLMSB-UHFFFAOYSA-N |
SMILES |
CC12SC3SC(S1)SC(S3)(S2)C |
SMILES canonique |
CC12SC3SC(S1)SC(S3)(S2)C |
Synonymes |
1,3-Dimethyl-2,4,6,8,9,10-hexathiaadamantane |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![alpha-Methylbicyclo[2.2.1]hept-5-ene-2-methanol](/img/structure/B87763.png)



